
Sodium2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)ethanethioate is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a phenyl group and a thioacetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)ethanethioate typically involves the reaction of 4-phenyl-6-oxo-1,6-dihydropyrimidine-2-thiol with sodium chloroacetate under basic conditions. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
Sodium2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)ethanethioate undergoes various chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Sodium2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)ethanethioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial properties against various bacterial strains.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of Sodium2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)ethanethioate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of bacterial SecA ATPase, thereby inhibiting its activity and preventing protein translocation across the bacterial membrane . This inhibition disrupts bacterial growth and proliferation, making it a potential candidate for antimicrobial therapy.
Comparación Con Compuestos Similares
Similar Compounds
- [(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetic acid
- Thiazolo[4,5-d]pyrimidine derivatives
Uniqueness
Sodium2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)ethanethioate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit bacterial SecA ATPase sets it apart from other pyrimidine derivatives, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C12H9N2NaO2S |
|---|---|
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
sodium;2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)ethanethioate |
InChI |
InChI=1S/C12H10N2O2S.Na/c15-11-6-9(8-4-2-1-3-5-8)13-10(14-11)7-12(16)17;/h1-6H,7H2,(H,16,17)(H,13,14,15);/q;+1/p-1 |
Clave InChI |
NJQOIZDIOOTESM-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)CC(=S)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


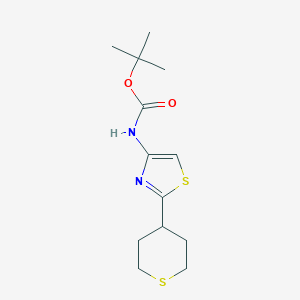


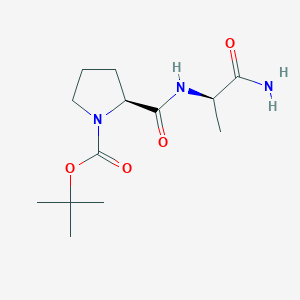
![3-[(1-methylpiperidin-1-ium-1-yl)methyl]-6,11-dihydro-5H-benzo[b][1]benzazepine](/img/structure/B13148942.png)
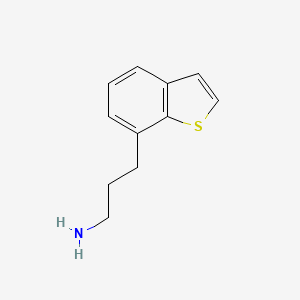
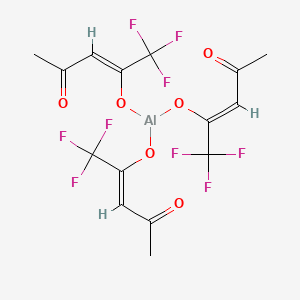
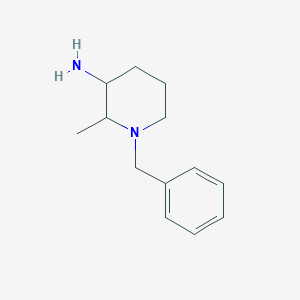
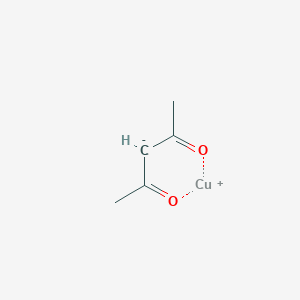

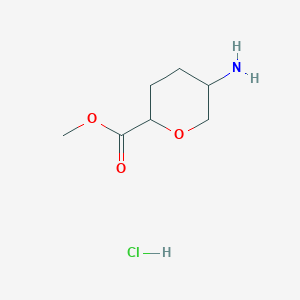
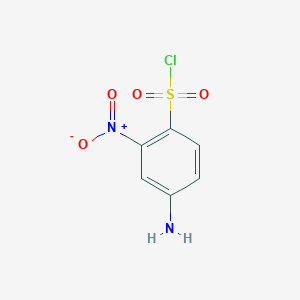
![exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13149002.png)

